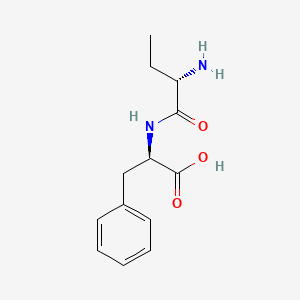
D-Phenylalanine, L-2-aminobutanoyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Phenylalanine, L-2-aminobutanoyl-: These compounds contain phenylalanine or a derivative thereof resulting from the reaction of phenylalanine at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom . D-Phenylalanine is an essential aromatic amino acid that serves as a precursor to several important biomolecules, including melanin, dopamine, noradrenaline, and thyroxine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-Phenylalanine derivatives, including D-Phenylalanine, L-2-aminobutanoyl-, can be achieved through various methods. One notable approach involves the use of phenylalanine ammonia lyases (PALs) in a multienzymatic cascade process. This method starts with inexpensive cinnamic acids and couples PAL amination with a chemoenzymatic deracemization process based on stereoselective oxidation and nonselective reduction . The optimal conditions for this process include specific substrate concentrations, biocatalyst-to-substrate ratios, reaction buffers, and reaction times .
Industrial Production Methods: Industrial production of D-Phenylalanine derivatives often involves biocatalytic procedures using engineered phenylalanine ammonia lyases from various organisms, such as Petroselinum crispum. These biocatalysts are tailored to produce high yields of optically pure D-Phenylalanine analogues .
Chemical Reactions Analysis
Types of Reactions: D-Phenylalanine, L-2-aminobutanoyl- undergoes several types of chemical reactions, including:
Oxidation: Involves the conversion of the amino group to a corresponding oxo group.
Reduction: Reduction of the carboxyl group to an alcohol.
Substitution: Substitution reactions at the aromatic ring or the amino group.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions .
Major Products: The major products formed from these reactions include various substituted phenylalanine derivatives, which are valuable chiral building blocks for the pharmaceutical industry .
Scientific Research Applications
Chemistry: In chemistry, D-Phenylalanine, L-2-aminobutanoyl- is used as a chiral building block for the synthesis of complex molecules. Its derivatives are employed in the production of small-molecule therapeutic agents .
Biology: In biological research, this compound is used to study enzyme-substrate interactions and the mechanisms of enzyme catalysis. It serves as a model compound for understanding the behavior of amino acids in biological systems .
Medicine: Medically, D-Phenylalanine derivatives are investigated for their potential therapeutic effects, including their role in pain management and as precursors to neurotransmitters .
Industry: Industrially, D-Phenylalanine, L-2-aminobutanoyl- is used in the production of pharmaceuticals and fine chemicals. Its biocatalytic synthesis offers a green alternative to traditional chemical synthesis methods .
Mechanism of Action
The mechanism of action of D-Phenylalanine, L-2-aminobutanoyl- involves its role as a precursor to several important biomolecules. It is transported into cells via sodium-independent, high-affinity transport systems and is involved in the synthesis of neurotransmitters such as dopamine and noradrenaline . The compound’s effects are mediated through its interaction with specific enzymes and receptors in the body .
Comparison with Similar Compounds
L-Phenylalanine: Another enantiomer of phenylalanine with similar properties but different biological activities.
D-Tyrosine: A derivative of phenylalanine with an additional hydroxyl group on the aromatic ring.
L-2-Aminobutanoyl-phenylalanine: A similar compound with the L-configuration of the aminobutanoyl group.
Uniqueness: D-Phenylalanine, L-2-aminobutanoyl- is unique due to its specific stereochemistry, which imparts distinct biological activities and interactions compared to its similar compounds. Its use in biocatalytic processes for the production of optically pure derivatives highlights its importance in green chemistry and industrial applications .
Properties
CAS No. |
60577-38-0 |
|---|---|
Molecular Formula |
C13H18N2O3 |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
(2R)-2-[[(2S)-2-aminobutanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C13H18N2O3/c1-2-10(14)12(16)15-11(13(17)18)8-9-6-4-3-5-7-9/h3-7,10-11H,2,8,14H2,1H3,(H,15,16)(H,17,18)/t10-,11+/m0/s1 |
InChI Key |
JTULGEQUTVYWDK-WDEREUQCSA-N |
Isomeric SMILES |
CC[C@@H](C(=O)N[C@H](CC1=CC=CC=C1)C(=O)O)N |
Canonical SMILES |
CCC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



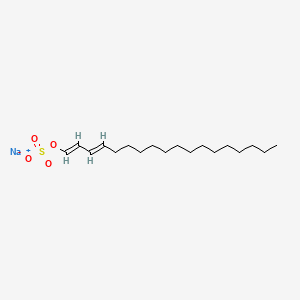

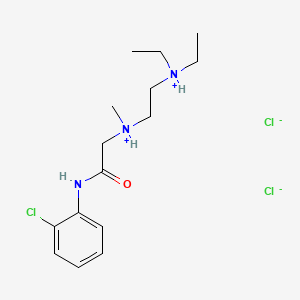




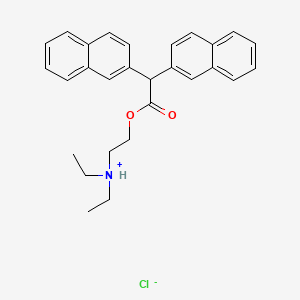
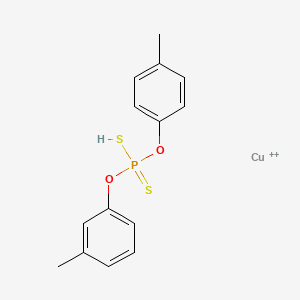
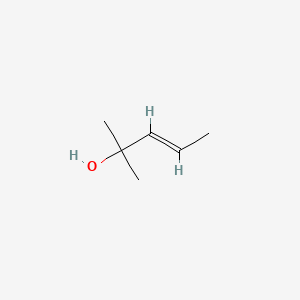
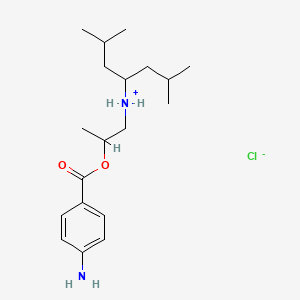
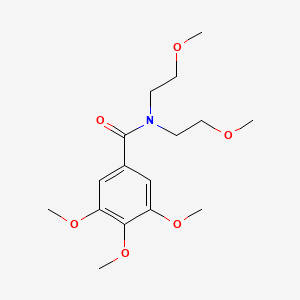
![Pyrazino[2,1-a]isoindole,1,2,3,4,6,10b-hexahydro-1-methyl-(9ci)](/img/structure/B13769795.png)
